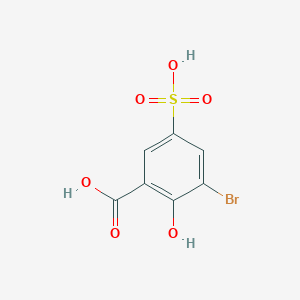![molecular formula C23H33ClN2O7 B14173003 D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine CAS No. 921934-26-1](/img/structure/B14173003.png)
D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine: is a synthetic compound that combines elements of amino acids and aromatic compounds. This compound is of interest due to its unique structure, which includes a chlorophenyl group and a decanoyl chain, making it a potential candidate for various biochemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine typically involves multiple steps:
Formation of the Chlorophenyl Methoxy Group: This step involves the reaction of 4-chlorophenol with methanol in the presence of a catalyst to form 4-chlorophenyl methoxy.
Synthesis of the Decanoyl Chain: The decanoyl chain is synthesized through a series of reactions starting from decanoic acid. This involves the formation of decanoyl chloride, which is then reacted with the chlorophenyl methoxy group to form the intermediate compound.
Coupling with D-Alanyl and L-Serine: The final step involves coupling the intermediate compound with D-alanyl and L-serine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and decanoyl groups.
Reduction: Reduction reactions can occur at the carbonyl group in the decanoyl chain.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Substitution: Products include substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine is used as a model compound for studying peptide synthesis and the effects of aromatic substitutions on peptide stability.
Biology
In biological research, this compound is used to study protein-ligand interactions and the role of aromatic groups in enzyme binding.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for more complex chemical syntheses.
Mecanismo De Acción
The mechanism of action of D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorophenyl group can interact with aromatic binding sites, while the peptide backbone can form hydrogen bonds with amino acid residues in proteins. This dual interaction allows the compound to modulate enzyme activity and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
D-Alanyl-D-Alanine: A dipeptide involved in bacterial cell wall synthesis.
L-Serine: An amino acid involved in protein synthesis and metabolism.
4-Chlorophenylalanine: An amino acid derivative used in biochemical research.
Uniqueness
D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine is unique due to its combination of a chlorophenyl group and a decanoyl chain, which provides it with distinct chemical and biological properties. This combination allows it to interact with a wider range of molecular targets compared to simpler peptides or amino acid derivatives.
Propiedades
Número CAS |
921934-26-1 |
|---|---|
Fórmula molecular |
C23H33ClN2O7 |
Peso molecular |
485.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-[10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl]oxypropanoic acid |
InChI |
InChI=1S/C23H33ClN2O7/c1-16(25)22(29)26-19(23(30)31)15-33-21(28)9-7-5-3-2-4-6-8-20(27)32-14-17-10-12-18(24)13-11-17/h10-13,16,19H,2-9,14-15,25H2,1H3,(H,26,29)(H,30,31)/t16-,19+/m1/s1 |
Clave InChI |
ZQWDNCFVOKKQQO-APWZRJJASA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@@H](COC(=O)CCCCCCCCC(=O)OCC1=CC=C(C=C1)Cl)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(COC(=O)CCCCCCCCC(=O)OCC1=CC=C(C=C1)Cl)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)
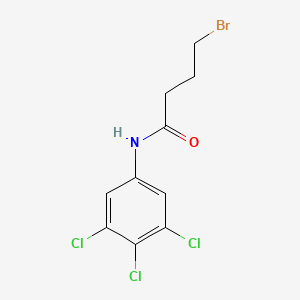
![2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid](/img/structure/B14172928.png)
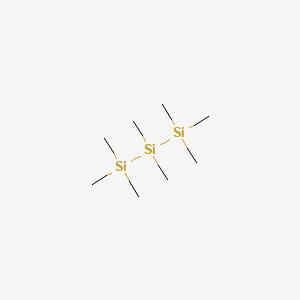

![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)
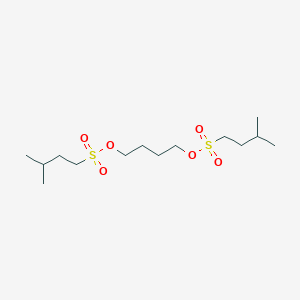

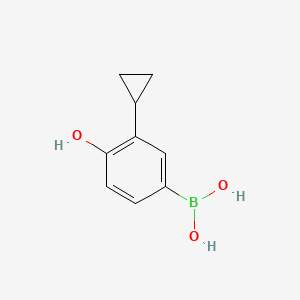
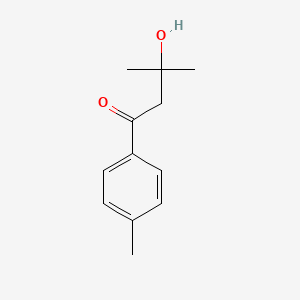
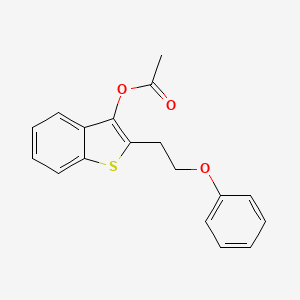

![4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14172995.png)
